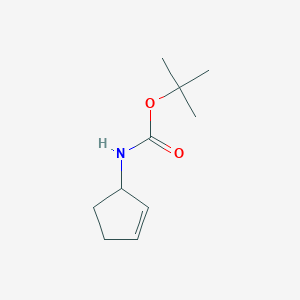

1-N-boc-amino-2-cyclopentene

Description

Significance of Cyclopentene (B43876) Derivatives in Modern Organic Chemistry

Five-membered carbocycles, particularly cyclopentenes, are foundational structural motifs in a vast array of natural products, pharmaceuticals, and other significant organic molecules. semanticscholar.org Their prevalence makes them not only synthetic targets in themselves but also crucial intermediates for the construction of more complex molecular architectures. semanticscholar.org The cyclopentene ring is a versatile scaffold that can be functionalized in numerous ways, and its derivatives are key building blocks in the synthesis of compounds with diverse biological activities. semanticscholar.orgontosight.ai For instance, cyclopentene frameworks are found in prostaglandins (B1171923) and their analogues, which have a wide range of physiological effects. researchgate.net The development of catalytic methodologies to construct cyclopentene derivatives is an area of intense research, underscoring their importance in synthetic organic chemistry. semanticscholar.org The ability to synthesize these derivatives with high stereoselectivity is particularly crucial for creating biologically active molecules. researchgate.netgoogle.com

Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Amine Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines in organic synthesis, especially in non-peptide chemistry. jk-sci.comnumberanalytics.com Introduced in the 1960s for peptide synthesis, its application has since expanded significantly to natural product and pharmaceutical synthesis. numberanalytics.com The Boc group effectively masks the nucleophilicity and basicity of the amine by converting it into a less reactive carbamate (B1207046). total-synthesis.comchemistrysteps.com This protection is crucial in multi-step syntheses where other functional groups need to be modified without interference from the amine. chemistrysteps.com

The popularity of the Boc group stems from several key advantages:

Ease of Introduction: It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comnumberanalytics.com

Stability: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles. total-synthesis.com

Ease of Removal: It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), which is a significant advantage in the synthesis of complex molecules with acid-sensitive functionalities. jk-sci.comchemistrysteps.comwikipedia.org The cleavage mechanism involves the formation of a stable tert-butyl carbocation. chemistrysteps.com

Orthogonality: The acid-lability of the Boc group makes it orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), allowing for selective deprotection strategies in complex syntheses. total-synthesis.com

This combination of properties makes the Boc group an invaluable tool for chemists, enabling the controlled and selective functionalization of molecules containing amino groups. numberanalytics.com

Overview of Synthetic Challenges and Research Opportunities for Boc-Aminocyclopentene Systems

The synthesis of Boc-protected aminocyclopentenes presents both challenges and opportunities for research. A primary challenge lies in the stereocontrolled synthesis of these molecules, as the relative and absolute stereochemistry of the substituents on the cyclopentene ring is often critical for biological activity. researchgate.netresearchgate.net For example, the direct nucleophilic displacement on a cyclopentenone system can be problematic, necessitating alternative stereocontrolled methods. researchgate.net

Researchers have developed various strategies to address these challenges, including:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to achieve high enantioselectivity in the formation of aminocyclopentene derivatives is a major area of research. nih.govrsc.org This includes transition metal-catalyzed reactions and organocatalytic methods. semanticscholar.org

Diastereoselective Reactions: Methods that achieve high diastereoselectivity, such as the Mizoroki-Heck reaction, are employed to synthesize functionalized cyclopentenes. researchgate.netacs.org

Multi-component Reactions: The development of multicomponent reactions provides a direct and efficient way to construct polysubstituted cyclopentenyl scaffolds with high stereoselectivity. nih.gov

Research opportunities in this field include the development of new and more efficient catalytic systems, the exploration of novel reaction pathways, and the synthesis of a wider range of functionalized Boc-aminocyclopentene building blocks for use in medicinal chemistry and materials science. cymitquimica.comlookchem.com The synthesis of enantiomerically enriched aminocyclopentanes from these precursors is also an active area of investigation. acs.org

Interactive Data Table: Properties of Selected Boc-Protected Aminocyclopentene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Application |

| (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | 151907-79-8 | C₁₁H₁₇NO₄ | 227.26 | Peptide synthesis alfa-chemistry.comsigmaaldrich.com |

| (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | 151907-80-1 | C₁₁H₁₇NO₄ | 227.26 | Peptide synthesis sigmaaldrich.com |

| N-1-Boc-amino-3-cyclopentene | 193751-54-1 | C₁₀H₁₇NO₂ | 199.25 | Functionalization of silicon surfaces lookchem.comchemicalbook.com |

Interactive Data Table: Overview of Synthetic Methods for Boc-Aminocyclopentenes

| Reaction Type | Key Features | Example Application |

| Mitsunobu Reaction | Stereoinversion of an alcohol to an amine. | Synthesis of (1R)- and (1S)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate. researchgate.net |

| Mizoroki-Heck Reaction | Palladium-catalyzed carbon-carbon bond formation. | Diastereoselective synthesis of spirooxindole-based amino acids. researchgate.netresearchgate.net |

| Catalytic Asymmetric Umpolung Reaction | Enantioselective synthesis of γ-amino ketones. | Synthesis of chiral N-heterocycles. nih.gov |

| Rhodium-Catalyzed Cyclopropanation | Diastereoselective formation of cyclopropane (B1198618) rings. | Synthesis of 1-aryl-2-amino-cyclopropane carboxylates. organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-cyclopent-2-en-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZELDYOEBRPZKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc Aminocyclopentene Systems

Classical Approaches to Racemic Boc-Aminocyclopentene Derivatives

The preparation of racemic Boc-aminocyclopentene derivatives often begins with readily available starting materials like cyclopentadiene. One common, non-stereoselective approach involves the cycloaddition of cyclopentadiene with a suitable nitrogen-containing dienophile, followed by cleavage of the resulting bicyclic adduct. For instance, a Diels-Alder reaction between cyclopentadiene and t-butylhydroxycarbamate can yield a bicyclic intermediate, which upon N–O bond cleavage, produces a racemic 1-amino-4-hydroxycyclopentene. This amino alcohol can then be protected with a Boc group.

Another classical method involves the functionalization of cyclopentene (B43876) oxide. Ring-opening of the epoxide with an amine nucleophile, followed by subsequent elimination and protection steps, can provide racemic aminocyclopentene scaffolds. These methods are generally straightforward and suitable for producing racemic material for initial studies or for processes where a subsequent resolution step is planned.

Stereoselective Synthesis of Boc-Aminocyclopentene Scaffolds

Achieving stereocontrol in the synthesis of Boc-aminocyclopentene systems is crucial for accessing enantiomerically pure target molecules. Research has focused on diastereoselective and enantioselective strategies to install the desired stereochemistry.

Diastereoselective Pathways

Diastereoselective methods rely on the presence of a pre-existing stereocenter in the cyclopentene precursor to direct the stereochemical outcome of a subsequent reaction. For example, an aza-Michael reaction using aniline nucleophiles on cyclopentenones bearing a tertiary alcohol has been shown to proceed with excellent diastereoselectivity. ucd.ie This selectivity is attributed to hydrogen bonding between the alcohol and the incoming nucleophile, which directs the attack to one face of the molecule. ucd.ie

Similarly, substrate-controlled diastereoselective conjugate additions of organocuprates to chiral cyclopentenone precursors can effectively set the stereochemistry of new substituents. These strategies are powerful when a chiral starting material is readily available, allowing for the construction of highly functionalized cyclopentane (B165970) rings with multiple, well-defined stereocenters. acs.org

Enantioselective Methodologies

Enantioselective approaches create chirality in an achiral or racemic substrate through the use of chiral reagents, catalysts, or biological systems. These methods are highly sought after as they can provide direct access to optically active products.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical course of a reaction. wikipedia.org Once the desired chirality is established, the auxiliary is removed. wikipedia.org For example, oxazolidinones, popularized by David Evans, can be attached to a carboxylic acid precursor and used to direct stereoselective alkylation or aldol reactions. wikipedia.org The synthesis of enantiopure uncommon amino acids has been achieved through the alkylation of chiral glycine derivatives that possess an axially chiral BINOL auxiliary. wikipedia.org Another approach involves a three-step sequence of an aldol reaction with an α,β-unsaturated aldehyde, a directed cyclopropanation, and a retro-aldol cleavage, using a chiral oxazolidinone to ultimately furnish enantiopure cyclopropane (B1198618) carboxaldehydes. rsc.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid imide structure that effectively shields one face of the enolate. |

| Camphorsultam | Diels-Alder Reactions, Conjugate Additions | Provides high stereocontrol due to the steric hindrance of the sultam ring. |

| (SAMP)/(RAMP) | Alkylation of Aldehydes/Ketones | Forms chiral hydrazones that undergo highly diastereoselective alkylation. |

Transition-metal catalysis and organocatalysis represent powerful tools for the enantioselective synthesis of chiral aminocyclopentenes. rsc.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A highly enantioselective synthesis of various chiral heterobicyclic molecules has been developed using a chiral copper-catalyzed cyclopropanation-rearrangement approach under mild conditions. sioc.ac.cn Similarly, chiral rhodium complexes have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure cyclopropanes with excellent stereoselectivity. organic-chemistry.org The development of chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, has enabled the catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to form 1-aminoindenes with high enantioselectivity. rsc.org

Table 2: Selected Asymmetric Catalytic Reactions for Amine Synthesis

| Reaction Type | Catalyst System | Substrate Example | Enantioselectivity (ee) |

|---|---|---|---|

| Cyclopropanation-Rearrangement | Copper(II) / Chiral SaBOX Ligand | α-Aryl-α-diazoketone + N-sulfonyl enamide | 91% ee sioc.ac.cn |

| Cyclopropanation | Chiral Rhodium(III) Complex | Sulfoxonium ylide + β,γ-unsaturated ketoester | Up to 99% ee organic-chemistry.org |

| Hydroamination | Chiral Rare-Earth-Metal Complex | Substituted cyclopropenes + Amines | Up to 99% ee nih.gov |

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. mdpi.com Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. mdpi.comnih.gov In an enzymatic kinetic resolution (EKR), one enantiomer of a racemic substrate reacts much faster than the other, allowing for their separation. mdpi.com

This strategy has been successfully applied to resolve racemic aminocyclopentane derivatives. For instance, Candida antarctica lipase B (CAL-B) has been used to catalyze the N-acylation of racemic cis- and trans-2-aminocyclopentanecarboxamides with high enantioselectivity (E >200), allowing for the separation of the enantiomers. researchgate.net Similarly, the lipase-catalyzed hydrolysis of racemic esters or the acylation of racemic alcohols are common methods for resolving precursors to chiral aminocyclopentenes. acs.org A racemic amino alcohol like 1-amino-4-hydroxycyclopentene can be resolved via lipase-catalyzed acylation, providing access to the enantiopure amino alcohol and its corresponding acetate. acs.org

Table 3: Examples of Lipase-Catalyzed Kinetic Resolutions

| Enzyme | Substrate Type | Reaction | Result |

|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic 2-aminocyclopentanecarboxamide | N-acylation | Excellent enantioselectivity (E > 200) researchgate.net |

| Pseudomonas cepacia Lipase (PCL) | Racemic Morita-Baylis-Hillman acetates | Hydrolysis | High selectivity (eep up to 92%) d-nb.info |

Construction of the Cyclopentene Moiety within Boc-Amino Derivatives

The formation of the five-membered ring is a critical step in the synthesis of Boc-aminocyclopentene derivatives. Several powerful reactions in organic chemistry are employed to achieve this, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for creating unsaturated rings. wikipedia.org This reaction utilizes metal catalysts, most notably those based on ruthenium (like Grubbs' catalysts) or molybdenum, to facilitate the intramolecular reaction between two terminal alkene functionalities within a single molecule. The process forms a new double bond, creating a cycloalkene and releasing a volatile byproduct, typically ethylene. wikipedia.org

For the synthesis of Boc-aminocyclopentene systems, a suitable acyclic diene precursor bearing a Boc-protected amino group is required. The strategic placement of the two alkene groups ensures the formation of the desired five-membered ring upon exposure to the metathesis catalyst. RCM is highly valued for its functional group tolerance, allowing it to be used on structurally complex molecules containing amines, amides, ethers, and alcohols. wikipedia.org The reaction is a key step in the synthesis of various aminocyclitols and related structures. nih.gov For example, a diene precursor can be cyclized using a second-generation Grubbs' catalyst to form the cyclopentene ring efficiently. nih.gov

Table 1: Comparison of Common RCM Catalysts

| Catalyst | Generation | Key Features | Typical Applications |

|---|---|---|---|

| Grubbs' Catalyst | First | Good activity for terminal alkenes, more sensitive to air and functional groups. | General synthesis of less-substituted cycloalkenes. |

| Grubbs' Catalyst | Second | Higher activity, greater stability, broader functional group tolerance. rsc.org | Synthesis of complex and highly functionalized molecules. nih.gov |

Cycloaddition reactions provide a powerful and convergent approach to construct cyclic systems by combining two or more unsaturated molecules.

The Diels-Alder reaction , a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. While it doesn't directly form a five-membered ring, its products, substituted cyclohexenes, can be precursors to aminocyclopentane derivatives through subsequent ring contraction or degradation steps. dur.ac.uk For instance, the Diels-Alder reaction between a diene and a nitroacrylate dienophile can yield a functionalized cyclohexene, which can be further modified to incorporate the desired amino functionality. dur.ac.uk The hetero-Diels-Alder reaction, where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, can also be used to synthesize precursors for aminocyclitols. researchgate.net

1,3-Dipolar cycloadditions are [3+2] cycloadditions that are particularly effective for constructing five-membered heterocycles. ijrpc.com This reaction involves a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) and a dipolarophile (such as an alkene or alkyne). u-szeged.hu While this method often produces heterocyclic rings (e.g., isoxazolines or pyrazolines), these can serve as valuable intermediates. ijrpc.commdpi.com Subsequent cleavage and functional group manipulation of the heterocyclic adduct can unveil the desired carbocyclic aminocyclopentene framework. Azomethine ylides are common 1,3-dipoles used to generate pyrrolidine rings, which are structurally related to aminocyclopentanes. nih.govbeilstein-journals.orgmdpi.com

Rearrangement reactions offer an alternative pathway for synthesizing amines from other functional groups. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.com The reaction proceeds by treating the amide with bromine and a strong base, which generates an intermediate isocyanate. masterorganicchemistry.comtcichemicals.com This isocyanate is then hydrolyzed to the amine, releasing carbon dioxide. wikipedia.org

In the context of aminocyclopentene synthesis, the Hofmann rearrangement could be envisioned as a method to introduce the amine group onto a pre-existing cyclopentane or cyclopentene precursor. For example, a cyclopentanecarboxamide could be subjected to Hofmann rearrangement conditions to yield an aminocyclopentane. This aminocyclopentane could then be desaturated to form the target cyclopentene or have its amino group protected with a Boc group. A significant advantage of this rearrangement is that if an alcohol is used to trap the isocyanate intermediate instead of water, a carbamate (B1207046), such as a Boc-protected amine, can be formed directly. tcichemicals.comchem-station.com

Table 2: Key Steps in the Hofmann Rearrangement

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1. Deprotonation & Bromination | Primary Amide, Base (e.g., NaOH), Bromine (Br₂) | N-bromoamide | The amide nitrogen is deprotonated and then reacts with bromine. masterorganicchemistry.com |

| 2. Rearrangement | N-bromoamide, Base | Isocyanate | A second deprotonation is followed by rearrangement, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. wikipedia.org |

Strategic Integration of the Boc Group within Synthetic Routes

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. chemistrysteps.com Its role is to temporarily mask the nucleophilicity and basicity of the amino group, preventing it from participating in undesired side reactions while other parts of the molecule are being modified. total-synthesis.com The Boc group is favored due to its stability under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, and its straightforward removal under mild acidic conditions (e.g., with trifluoroacetic acid). total-synthesis.commasterorganicchemistry.com

The strategic point at which the Boc group is introduced is critical to the success of a synthetic route. Typically, the amine is protected early in the synthesis to ensure its inertness during subsequent steps like ring formation or functional group interconversions. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a mild base. organic-chemistry.orgbeilstein-journals.org

An effective protection strategy must consider orthogonality, meaning that the various protecting groups used in a complex synthesis can be removed selectively without affecting the others. total-synthesis.com The acid-lability of the Boc group makes it orthogonal to base-labile groups like Fmoc and groups removed by hydrogenolysis, such as Cbz, a feature that is heavily exploited in complex syntheses like solid-phase peptide synthesis. masterorganicchemistry.com

Scalable Synthesis and Process Optimization for Boc-Aminocyclopentenes

Translating a synthetic route from a laboratory setting to a larger, industrial scale presents significant challenges that fall under the umbrella of process R&D and optimization. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, reproducible, and environmentally sustainable. researchgate.net

For the synthesis of Boc-aminocyclopentenes, process optimization would involve a systematic evaluation of each reaction step. Key parameters that are scrutinized include:

Reaction Conditions: Temperature, pressure, concentration, and reaction time are optimized to maximize product yield and minimize the formation of impurities. researchgate.net For example, in an enzymatic resolution step that might be used to obtain an enantiomerically pure intermediate, enzyme loading, pH, and temperature gradients can be finely tuned. researchgate.net

Reagent Selection: The cost, availability, and safety of all reagents and catalysts are critical considerations. Cheaper, less hazardous alternatives are sought without compromising the reaction's efficiency.

Solvent Choice: Solvents are chosen based on reaction performance, environmental impact, and ease of removal and recycling. The use of solvents listed as undesirable by regulatory bodies is avoided where possible. researchgate.net

Work-up and Purification: Procedures for isolating and purifying the product are streamlined to reduce waste and improve throughput. This may involve replacing chromatography with crystallization or distillation where feasible.

Chemical Reactivity and Transformations of Boc Aminocyclopentene Derivatives

Reactions Involving the Cyclopentene (B43876) Double Bond

The carbon-carbon double bond in the cyclopentene ring is a site of high electron density, making it susceptible to a variety of addition and insertion reactions. The presence of the adjacent Boc-amino group can influence the stereochemical outcome of these transformations.

Hydrogenation and Reductive Processes

The double bond of Boc-aminocyclopentene derivatives can be selectively saturated through catalytic hydrogenation. A key advantage of the tert-butyloxycarbonyl (Boc) protecting group is its notable stability under these conditions, allowing for the reduction of the alkene without cleavage of the carbamate (B1207046). researchgate.netnih.gov

For instance, cyclopentene derivatives can be effectively saturated using hydrogen gas (H₂) in the presence of a catalyst such as Perlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C). beilstein-journals.org This process converts the aminocyclopentene scaffold into the corresponding aminocyclopentane, providing access to a different class of saturated analogues.

| Substrate | Catalyst | Reagents | Product | Yield |

| Diene 21 (a Boc-protected aminocyclopentene derivative) | Perlman's catalyst | H₂ | Saturated and debenzylated amino alcohol 22 | Not specified |

Data sourced from a synthesis of N-Boc-bicycloproline. beilstein-journals.org

Electrophilic Additions and Functionalization

The cyclopentene double bond readily participates in electrophilic addition reactions. One such transformation is the 1,3-dipolar cycloaddition, which can be used to install complex heterocyclic systems onto the cyclopentane (B165970) core. In a notable example, the olefinic bond of a Boc-protected aminocyclopentene derivative, cis-ethyl 2-aminocyclopent-3-enecarboxylate, reacts with nitrile oxides. squarix.de This cycloaddition proceeds to form isoxazoline-fused amino ester regio- and stereoisomers, which are valuable precursors for multifunctionalized cyclic β-amino esters. squarix.de

| Reactant 1 | Reactant 2 | Reagents | Product |

| cis-ethyl 2-aminocyclopent-3-enecarboxylate | Nitrile Oxide | Boc₂O, Et₃N, DMAP | Isoxazoline-fused amino ester |

This reaction demonstrates the functionalization of the double bond to create complex heterocyclic adducts. squarix.de

Radical Mediated Reactions (e.g., Amino-functionalization)

Detailed research findings and specific examples for radical-mediated reactions, such as amino-functionalization, involving the double bond of 1-N-boc-amino-2-cyclopentene derivatives could not be definitively identified in the provided search results.

Carbene and Nitrenoid Insertions

The double bond of Boc-aminocyclopentene is a suitable substrate for reactions with carbenes and nitrenoids, leading to the formation of bicyclic structures. Cyclopropanation, the addition of a carbene or carbenoid to an alkene, results in a cyclopropane (B1198618) ring fused to the original cyclopentane core. Various methods, such as the Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) or rhodium-catalyzed reactions with diazo compounds, can achieve this transformation. mdpi.com

Furthermore, nitrenoid chemistry offers powerful tools for C-H functionalization. In a key step for the synthesis of a constrained amino acid, a rhodium(II)-catalyzed nitrenoid C–H insertion was employed on a cyclopentene precursor. beilstein-journals.org This reaction installed the necessary amine functionality at a tertiary carbon, leading to the formation of a bicyclic carbamate, highlighting the ability of these reactive intermediates to construct complex polycyclic systems. beilstein-journals.org

Reactivity of the Boc-Protected Amine Functionality

The Boc group is a robust protecting group for the amine, stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation. nih.gov Its primary reactivity is centered around its removal under acidic conditions.

Chemoselective Deprotection Strategies

A critical transformation for Boc-protected aminocyclopentene derivatives is the chemoselective removal of the Boc group. The goal is to deprotect the amine without affecting the cyclopentene double bond or other sensitive functional groups. The stability of the Boc group is significantly reduced in the presence of strong acids, which facilitate its cleavage. researchgate.net

The most common and effective method for Boc deprotection is treatment with strong, non-nucleophilic acids under anhydrous conditions. researchgate.net Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in methanol (B129727) or dioxane, are frequently used. researchgate.netsquarix.de These conditions are highly chemoselective; the acid readily protonates the carbamate oxygen, leading to the elimination of carbon dioxide and the stable tert-butyl cation, while the unactivated cyclopentene double bond remains inert. researchgate.net

Alternative methods for Boc deprotection have also been developed to accommodate substrates with other acid-sensitive functionalities. These include:

Thermal Deprotection: Heating the N-Boc compound in certain solvents can effect the removal of the protecting group, avoiding the need for any acid catalyst. squarix.de

Catalytic Methods: Certain Lewis acids, such as iron(III) chloride, have been shown to catalyze the selective cleavage of the Boc group under mild conditions. nih.gov

Specialized Reagents: Reagents like Selectfluor have been reported to remove the Boc group under mild, operationally simple, and chemoselective conditions.

| Deprotection Method | Typical Reagents | Key Features |

| Standard Acidolysis | Trifluoroacetic acid (TFA) in Dichloromethane (DCM); HCl in Dioxane | Highly efficient and common; chemoselective for Boc group over the cyclopentene double bond. researchgate.net |

| Thermal Deprotection | Heat in a suitable solvent (e.g., methanol, trifluoroethanol) | Avoids acidic catalysts entirely. squarix.de |

| Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) | Catalytic and selective deprotection. nih.gov |

| Fluorinating Reagent | Selectfluor | Mild and operationally simple. |

Derivatization via N-Alkylation and Acylation

The nitrogen atom of the Boc-protected amine in this compound, while shielded, retains sufficient nucleophilicity to undergo alkylation and acylation reactions under appropriate conditions. These transformations are fundamental for introducing diverse substituents and building more complex molecular frameworks.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom typically requires deprotonation of the N-H bond to generate a more potent nucleophile, followed by reaction with an alkylating agent. Common strategies involve the use of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting anion readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) to yield the N-alkylated product. The choice of base and solvent is crucial to ensure efficient deprotonation without compromising the integrity of the Boc protecting group or other functionalities in the molecule.

A representative example of N-alkylation of a Boc-protected amine is the reaction of a carbamate with an alkyl halide in the presence of a base. While specific examples for this compound are not extensively detailed in readily available literature, the general principles are well-established for similar systems. For instance, the alkylation of N-Boc-4-aminopyridine has been achieved in high yields using an electrochemically generated acetonitrile (B52724) anion as the base.

N-Acylation: The acylation of the Boc-protected amine introduces an acyl group, forming an N-acyl-N-Boc-amine (an imide derivative). This reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. A relevant industrial example involves the acylation of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. This reaction, carried out in acetonitrile with triethylamine as the base, proceeds at elevated temperatures to afford the desired acylated product in high yield and purity. This example, while on a cyclohexane ring, highlights the conditions applicable for the acylation of Boc-protected cyclic amines.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product Yield (%) |

| tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | Triethylamine | Acetonitrile | 60 | 93.0 |

Transformations of Adjacent Functional Groups (e.g., Carboxylic Acid, Hydroxyl Groups)

The cyclopentene scaffold of this compound can be further functionalized with various groups, such as carboxylic acids or hydroxyl moieties. The presence of the Boc-protected amine can influence the reactivity of these neighboring groups, and selective transformations can be achieved through careful choice of reagents and reaction conditions.

A key intermediate for such transformations is (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. This compound possesses a primary hydroxyl group that can undergo a variety of chemical modifications. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using standard oxidizing agents. It can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Furthermore, esterification or etherification of the hydroxyl group allows for the introduction of a wide range of functionalities.

The synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate itself involves the reaction of (±)-cis-4-Amino-2-cyclopentene-1-methanol with di-tert-butyldicarbonate in the presence of sodium bicarbonate in a mixture of 1,4-dioxane and water. prepchem.com This procedure highlights the chemoselective protection of the amino group in the presence of a hydroxyl group. prepchem.com

Transition Metal-Catalyzed Reactions with Boc-Aminocyclopentenes

The olefinic bond in this compound and its derivatives is a versatile handle for a plethora of transition metal-catalyzed reactions. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex and stereochemically defined structures.

Palladium-catalyzed reactions are particularly prominent in this context. For instance, palladium catalysts can facilitate the oxidative aminocarbonylation of related N-Boc protected alkynyl amines, which proceed through the deprotection of the Boc group. doi.org While not directly on a cyclopentene ring, these examples demonstrate the reactivity of the Boc-protected amino group in the presence of a palladium catalyst and an unsaturated system. doi.org

The allylic nature of the Boc-protected amine in this compound also makes it a suitable substrate for transition metal-catalyzed allylic substitution reactions. These reactions typically involve the activation of an allylic leaving group by a transition metal complex, followed by the attack of a nucleophile. Although the Boc-amino group itself is not a typical leaving group, derivatives with adjacent hydroxyl or carboxyl functionalities can be readily converted into suitable substrates for such transformations.

Furthermore, other transition metals like rhodium and copper have been employed in various catalytic transformations involving Boc-protected amines and olefins, including cyclization and cycloaddition reactions. These reactions often proceed with high levels of regio- and stereoselectivity, offering efficient routes to valuable synthetic intermediates.

| Reaction Type | Catalyst System (Example) | Substrate Type | Product Type |

| Oxidative Aminocarbonylation | PdI2/KI | N-Boc-(prop-2-yn-1-yl)pyridin-2-amines | Imidazopyridinyl-N,N-dialkylacetamides |

| Intramolecular Cyclization | Not specified | N-Boc protected amines with in-situ generated arynes | 1-Aryl-2,3,4,5-tetrahydro-1H-2-benzazepines |

Stereochemical Control and Analytical Characterization in Boc Aminocyclopentene Chemistry

Diastereoselective Control in Boc-Aminocyclopentene Transformations

The presence of the Boc-protected amino group and the inherent chirality of the cyclopentene (B43876) ring in derivatives of 1-N-boc-amino-2-cyclopentene allow for a high degree of diastereoselective control in various chemical reactions. The directing effect of the protected amine, coupled with the steric hindrance of the cyclopentene scaffold, can guide the approach of reagents to a specific face of the molecule.

One notable example is the dihydroxylation of the cyclopentene double bond. The reaction of a cyclopentene derivative with osmium tetroxide has been shown to proceed with high stereoselectivity, yielding the corresponding diol. This stereocontrol is crucial for the synthesis of biologically active compounds like the antiviral agent (-)-aristeromycin. rsc.org

Similarly, epoxidation reactions can be directed by existing stereocenters. While epoxidation of an alkenyl cyclopropyl (B3062369) carbinol with m-chloroperoxybenzoic acid (mCPBA) may result in low diastereoselectivity, the use of a vanadium-catalyzed epoxidation can lead to the formation of a single diastereomer. nih.gov This highlights the importance of catalyst selection in achieving high levels of stereocontrol.

Furthermore, cyclopropanation reactions, such as the Simmons-Smith reaction, on alkenyl cyclopropyl carbinol derivatives have demonstrated excellent diastereoselectivity. The rigidity of the cyclopropyl group in these systems allows for the formation of polysubstituted bicyclopropanes as single diastereomers. nih.gov

The reduction of a ketone in a more complex derivative can also be highly diastereoselective. For instance, the reduction of a chiral N-Boc-protected δ-amino-α,β-unsaturated γ-keto ester can yield either the syn or anti alcohol with high selectivity by choosing the appropriate reducing agent and conditions, operating under either Felkin-Anh or chelation control.

These examples underscore the ability to manipulate reaction conditions and reagents to achieve a desired stereochemical outcome in transformations involving the Boc-aminocyclopentene scaffold.

Enantiomeric Resolution Techniques for Boc-Aminocyclopentenes

When a synthesis results in a racemic mixture of this compound or its derivatives, resolution techniques are necessary to separate the enantiomers. The most common methods involve the formation of diastereomers, which have different physical properties and can therefore be separated.

A widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. libretexts.orglibretexts.org

(R/S)-amine + (R)-acid → (R)-amine-(R)-acid + (S)-amine-(R)-acid

These diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. libretexts.org Once separated, the desired enantiomer of the amine can be recovered by treatment with a base to break the salt. libretexts.org

Commonly used chiral resolving agents for amines include:

(+)-Tartaric acid libretexts.org

(-)-Malic acid libretexts.org

(-)-Mandelic acid libretexts.org

(+)-Camphor-10-sulfonic acid libretexts.org

The selection of the appropriate resolving agent and crystallization solvent is often determined empirically to achieve the most efficient separation. libretexts.org

| Chiral Resolving Agent | Type | Commonly Used For |

| (+)-Tartaric acid | Acid | Racemic bases libretexts.org |

| Brucine | Base | Racemic acids libretexts.org |

| Strychnine | Base | Racemic acids libretexts.org |

| Quinine | Base | Racemic acids libretexts.org |

| (R)-1-Phenylethylamine | Base | Racemic acids libretexts.org |

| (+)-Camphor-10-sulfonic acid | Acid | Racemic bases libretexts.org |

High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers. chromatographyonline.comresearchgate.net These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com

For Boc-protected amino compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. mdpi.com Macrocyclic glycopeptide-based CSPs, like those containing teicoplanin or vancomycin, have also demonstrated broad selectivity for the enantiomeric resolution of N-blocked amino acids. sigmaaldrich.com

The choice of mobile phase is critical for achieving good separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) with a polar modifier such as ethanol (B145695) or isopropanol (B130326) is common. In reversed-phase HPLC, aqueous buffers with organic modifiers like methanol (B129727) or acetonitrile (B52724) are used. sigmaaldrich.com For SFC, supercritical carbon dioxide is used as the main mobile phase component, often with an alcohol as a modifier. researchgate.net

| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Common Analytes |

| HPLC | Polysaccharide-based (e.g., Chiralpak®) | Wide range of racemates mdpi.com |

| HPLC | Macrocyclic glycopeptide-based | N-blocked amino acids sigmaaldrich.com |

| HPLC | Pirkle-type | Aromatic compounds, esters, acids scas.co.jp |

| SFC | Polysaccharide-based | Various chiral compounds researchgate.net |

Determination of Absolute and Relative Configurations

Once enantiomers are separated or a stereoselective synthesis is performed, it is essential to determine the absolute and relative configurations of the stereocenters.

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. nih.gov The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For chiral molecules, the determination of the absolute configuration is often possible through the anomalous dispersion of X-rays by the atoms in the crystal. This effect is more pronounced for heavier atoms, but with modern diffractometers and techniques, it is often possible to determine the absolute configuration of molecules containing only light atoms like carbon, nitrogen, and oxygen. nih.gov

The absolute configuration is typically reported as the Flack parameter, which should be close to zero for the correct enantiomer. The crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous assignment of the relative and absolute stereochemistry. mdpi.commdpi.com

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is unique for each enantiomer, with the two enantiomers showing mirror-image spectra.

By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the molecule can be assigned. nih.gov This method is particularly useful when suitable single crystals for X-ray crystallography cannot be obtained. nih.gov

ECD spectroscopy, which operates in the UV-visible region, is sensitive to the electronic transitions of the molecule and the spatial arrangement of its chromophores. VCD spectroscopy, which measures in the infrared region, is sensitive to the vibrational modes of the molecule and provides a detailed fingerprint of its stereochemical structure. nih.gov These techniques are powerful tools for the non-destructive stereochemical analysis of chiral molecules like this compound and its derivatives in solution. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereoisomer Differentiation (e.g., NOESY, Chiral Shift Reagents)

In the stereochemical analysis of "this compound" and its derivatives, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the unambiguous differentiation of stereoisomers. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and the use of chiral shift reagents provide detailed structural information at the molecular level, allowing for the determination of relative and absolute configurations.

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a 2D NMR technique that is instrumental in determining the spatial proximity of protons within a molecule. acs.org This method detects through-space correlations between protons that are typically less than 5 Å apart. fiveable.me For cyclic molecules like this compound, NOESY can effectively distinguish between diastereomers by identifying key proton-proton interactions that are unique to a specific stereoisomer.

For instance, in a substituted aminocyclopentene, the relative stereochemistry of the substituents can be elucidated by observing the NOE correlations between the protons on the cyclopentene ring and the protons of the substituents. In a cis-diastereomer, protons on the same face of the ring will show NOE cross-peaks, whereas in a trans-diastereomer, such correlations will be absent. The intensity of the NOE correlation is inversely proportional to the sixth power of the distance between the protons, providing a sensitive measure of their spatial separation.

Illustrative NOESY Data for Diastereomers of a Substituted this compound Derivative

Consider a hypothetical scenario involving two diastereomers of a this compound derivative, where the key difference lies in the relative orientation of the N-Boc-amino group and another substituent on the cyclopentene ring. The following table illustrates the expected NOESY correlations that would allow for their differentiation.

| Proton Pair | Expected NOE Correlation in cis-Isomer | Expected NOE Correlation in trans-Isomer |

| H1 - Hx | Strong | Weak or Absent |

| H1 - Hy | Weak or Absent | Strong |

| H2 - Hx | Weak or Absent | Strong |

| H2 - Hy | Strong | Weak or Absent |

In this illustrative table, H1 and H2 are protons on the cyclopentene ring, and Hx and Hy are protons on different substituents. The presence or absence of strong NOE correlations provides a clear basis for assigning the relative stereochemistry.

Chiral Shift Reagents

Chiral shift reagents are paramagnetic lanthanide complexes that can be used to differentiate between enantiomers in NMR spectroscopy. slideshare.netrsc.org When a chiral shift reagent is added to a solution containing a racemic mixture of a chiral compound, it forms diastereomeric complexes with each enantiomer. libretexts.org These transient diastereomeric complexes have different magnetic environments, leading to the separation of NMR signals for the two enantiomers. nih.gov

The magnitude of the induced shift depends on the concentration of the chiral shift reagent and the proximity of the protons in the analyte to the paramagnetic center of the lanthanide complex. Europium and praseodymium complexes are commonly used chiral shift reagents. slideshare.net

Application to this compound

For a chiral, non-racemic sample of this compound, a chiral shift reagent can be employed to determine its enantiomeric excess (ee). Upon addition of the chiral lanthanide complex, the proton NMR spectrum will show two sets of signals for the enantiomers, with the integration of these signals directly corresponding to their relative abundance.

Illustrative Data of Lanthanide-Induced Shifts (LIS) for Enantiomers of this compound

The following table provides a hypothetical example of the chemical shift changes observed for specific protons of the two enantiomers of this compound upon the addition of a chiral europium-based shift reagent.

| Proton | Chemical Shift (δ) without Shift Reagent | Chemical Shift (δ) with Chiral Shift Reagent (R-enantiomer) | Chemical Shift (δ) with Chiral Shift Reagent (S-enantiomer) | Lanthanide-Induced Shift (Δδ) |

| H-1 (CH-N) | 4.50 ppm | 5.10 ppm | 5.05 ppm | Δδ(R) = 0.60 ppm, Δδ(S) = 0.55 ppm |

| H-2 (Olefinic) | 5.80 ppm | 6.20 ppm | 6.18 ppm | Δδ(R) = 0.40 ppm, Δδ(S) = 0.38 ppm |

| Boc (t-butyl) | 1.45 ppm | 1.65 ppm | 1.62 ppm | Δδ(R) = 0.20 ppm, Δδ(S) = 0.17 ppm |

This illustrative data demonstrates how the differential interaction of the two enantiomers with the chiral shift reagent leads to distinct chemical shifts, allowing for their differentiation and quantification.

Applications of Boc Aminocyclopentene Scaffolds in Complex Molecule Synthesis

Boc-Aminocyclopentene as a Chiral Building Block

The enantiopure forms of Boc-aminocyclopentene serve as powerful chiral building blocks, providing a pre-defined stereochemical center that can guide the formation of subsequent stereocenters. This "chiral pool" approach is a cornerstone of asymmetric synthesis, enabling the efficient construction of enantiomerically pure target molecules. The utility of this scaffold is exemplified in its role as a precursor to other valuable chiral intermediates, such as N-Boc-protected (R)- and (S)-4-aminocyclopent-2-en-1-one. researchgate.net These cyclopentenones are, in turn, key components in the synthesis of complex molecules like prostaglandin (B15479496) analogs. researchgate.net

The synthesis of these building blocks often starts from readily available materials, taking advantage of stereoselective reactions to install the desired chirality. researchgate.net The Boc-protected amino group and the cyclopentene (B43876) double bond offer orthogonal handles for a variety of chemical transformations, including stereocontrolled epoxidation, dihydroxylation, and cycloaddition reactions, further expanding their utility in constructing complex chiral molecules.

Synthesis of Bioactive Molecule Intermediates

The structural motifs present in Boc-aminocyclopentene are frequently found in a range of biologically active compounds, making it a critical intermediate in the life sciences.

Perhaps the most significant application of the chiral aminocyclopentene scaffold is in the synthesis of carbocyclic nucleoside analogues, a class of potent antiviral agents. The key raw material for the blockbuster anti-HIV drug Abacavir is the (1S,4R)-isomer of 4-amino-2-cyclopentene-1-methanol, which is derived directly from precursors like Boc-aminocyclopentene. ijcpa.in Multiple synthetic routes to Abacavir rely on the stereoselective construction of the cis-1,4-substituted cyclopentene ring, highlighting the indispensable role of this chiral framework. chemimpex.comparchem.com The synthesis involves coupling the aminocyclopentene core with a substituted purine (B94841) base to form the final active pharmaceutical ingredient. parchem.commdpi.com

The table below summarizes key pharmaceutical agents and their intermediates that are synthesized using the aminocyclopentene scaffold.

| Pharmaceutical Agent | Therapeutic Class | Key Intermediate Derived from Aminocyclopentene |

| Abacavir | Antiviral (HIV) | (1S,4R)-4-aminocyclopent-2-en-1-methanol ijcpa.in |

| Carbovir | Antiviral (HIV) | Racemic or chiral aminocyclopentene derivatives |

This table showcases examples of pharmaceutical agents whose synthesis relies on the core aminocyclopentene structure.

The utility of the Boc-aminocyclopentene scaffold extends beyond pharmaceuticals into the agrochemical sector. Derivatives such as (+)-(1R,4S)-N-Boc-4-aminocyclopent-2-enecarboxylic acid are described as essential building blocks for the development of novel agrochemicals. chemimpex.com While specific commercial pesticides derived directly from "1-N-boc-amino-2-cyclopentene" are not extensively detailed in the literature, the importance of the cyclopentane (B165970) ring in modern insecticide design is well-established. For instance, the indane moiety, which consists of a cyclopentane ring fused to a benzene (B151609) ring, provides a rigid bicyclic framework found in several successful pesticides. mdpi.com The development of chlorantraniliprole (B1668704) derivatives containing indane groups has led to new insecticides with potent activity, underscoring the value of cyclopentane-based scaffolds in the search for new crop protection agents. mdpi.com

Construction of Natural Product Analogs and Derivatives

Many complex natural products feature fully functionalized cyclopentane rings at their core. The Boc-aminocyclopentene scaffold provides a strategic starting point for the synthesis of these intricate structures and their analogs. The defined stereochemistry and versatile functional groups of the building block allow chemists to systematically construct the complex polycyclic systems characteristic of many natural products.

For example, the core structure of rocaglamide (B1679497), a natural product with potent anticancer activity, features a highly substituted cyclopentane ring. Synthetic strategies toward rocaglamide analogs have utilized cyclopentanone (B42830) intermediates that can be accessed from cyclopentene precursors. Similarly, the synthesis of Palau'amine, a complex marine alkaloid, involves the construction of a fully substituted cyclopentane ring as a central feature. The development of synthetic routes to these and other natural products relies on the methodologies established for controlling stereochemistry on a five-membered ring, a field to which Boc-aminocyclopentene chemistry is a significant contributor.

Integration into Peptide and Peptidomimetic Architectures

In the field of medicinal chemistry, there is significant interest in designing peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A key strategy in this area is the use of conformationally restricted amino acids.

The Boc-aminocyclopentene scaffold is an ideal precursor for the synthesis of novel, non-natural amino acids with constrained conformations. By incorporating the cyclopentene ring into an amino acid structure, the rotational freedom of the peptide backbone and the amino acid side chain can be significantly limited. nih.gov This pre-organization can lock the resulting peptide into a specific three-dimensional shape that is optimal for binding to a biological target, such as a receptor or enzyme. sigmaaldrich.com

Applications in Peptide Foldamer Chemistry

The rigid, non-planar geometry of the cyclopentene ring, when incorporated into a peptide backbone, introduces significant conformational constraints that can direct the folding of the oligomer into predictable and stable secondary structures. The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality is crucial for the stepwise synthesis of these foldamers, allowing for controlled chain elongation.

Research into the conformational preferences of peptides containing cyclopentane-based amino acids has revealed a strong propensity for these residues to induce helical structures. For instance, computational studies on oligomers of a cyclopentane-based ε-amino acid, 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid, have demonstrated that even short oligomers (dimers to hexamers) preferentially adopt a stable helical conformation, specifically an H16 helix, in both chloroform (B151607) and water. d-nb.infonih.gov This suggests that the cyclopentane scaffold pre-organizes the peptide backbone, facilitating the formation of intramolecular hydrogen bonds that are characteristic of helical folds. It was found that a minimum of four of these residues is sufficient to induce a significant population of the helical structure in solution. d-nb.infonih.gov

Furthermore, studies on β/γ-hybrid oligomers containing cyclopentane-derived residues, such as 2-aminocyclopentanecarboxylic acid, have shown a preference for right-handed helical structures in oligomers longer than a tetramer. rsc.org This highlights the versatility of the cyclopentane ring in dictating the handedness and type of helix formed.

While direct research specifically detailing the use of "this compound" in extensive foldamer studies is still an emerging area, the foundational work on related saturated and variously substituted cyclopentane and cyclopentene amino acids provides a strong basis for its potential. The unsaturation in the 2-cyclopentene ring is expected to impart even greater rigidity to the peptide backbone compared to its saturated cyclopentane counterpart. This increased rigidity can lead to more well-defined and stable secondary structures.

| Cyclopentane Derivative | Oligomer Type | Observed Conformation | Key Findings | Reference |

|---|---|---|---|---|

| 2-((1R,3S)-3-(aminomethyl)cyclopentyl)acetic acid | ε-peptide | H16 Helix | Four residues are sufficient to induce a substantial helical population. The hexamer forms a stable left-handed helix. | d-nb.infonih.gov |

| 2-aminocyclopentanecarboxylic acid (in combination with a γ-amino acid) | β/γ-hybrid peptide | Right-handed (P)-2.413-helix | Oligomers longer than a tetramer show a preference for this helical structure. | rsc.org |

Advanced Structural and Spectroscopic Characterization of Boc Aminocyclopentene Systems

High-Resolution Spectroscopic Methods for Structural Elucidation

High-resolution spectroscopy is fundamental to confirming the identity and purity of 1-N-boc-amino-2-cyclopentene. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each offer unique and complementary information for a complete structural assignment.

Mass Spectrometry (MS) Techniques

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound, tert-butyl (cyclopent-2-en-1-yl)carbamate. Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ can be accurately measured, allowing for the verification of the molecular formula, C₁₀H₁₇NO₂.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide significant structural information, particularly regarding the tert-butyloxycarbonyl (Boc) protecting group. doaj.org Common fragmentation pathways for Boc-protected amines are well-documented and include:

Loss of isobutene: A characteristic fragmentation involves the neutral loss of isobutene (C₄H₈, 56 Da), often through a McLafferty-type rearrangement, resulting in a prominent [M+H-56]⁺ ion. osti.govresearchgate.netreddit.com

Loss of the tert-butyl group: Cleavage of the C-O bond can lead to the loss of a tert-butyl radical, although the formation of the tert-butyl cation at m/z 57 is more common and often a dominant peak in the spectrum. doaj.org

Complete loss of the Boc group: Fragmentation can also result in the loss of the entire Boc group as CO₂ and isobutene, leading to the protonated amine. doaj.org

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Adduct/Fragment | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₈NO₂⁺ | 184.1332 |

| [M+Na]⁺ | C₁₀H₁₇NNaO₂⁺ | 206.1151 |

| [M+H-C₄H₈]⁺ | C₆H₁₀NO₂⁺ | 128.0655 |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of the Boc-carbamate and the cyclopentene (B43876) ring gives rise to several characteristic absorption bands.

The most prominent features in the IR spectrum of a Boc-protected amine are associated with the carbamate (B1207046) group:

N-H Stretch: A sharp to moderately broad absorption band is typically observed in the region of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration. researchgate.net

C=O Stretch: A strong, sharp absorption band appears between 1680 and 1712 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the urethane (B1682113) group. researchgate.netnih.gov This is often the most diagnostic peak for confirming the presence of the Boc group.

C-N Stretch and N-H Bend: Absorptions related to C-N stretching and N-H bending (Amide II band) are typically found in the 1500-1530 cm⁻¹ region. researchgate.net

Additionally, the cyclopentene moiety contributes to the spectrum with:

=C-H Stretch: Olefinic C-H stretching vibrations appear just above 3000 cm⁻¹.

C=C Stretch: The carbon-carbon double bond stretch of the cyclopentene ring gives rise to a weak to medium intensity band around 1650 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretch | 3300 - 3400 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=O (Carbamate) | Stretch | 1680 - 1712 |

| C=C (Olefin) | Stretch | ~1650 |

| N-H (Amide II) | Bend | 1500 - 1530 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides the most detailed information for the structural elucidation of this compound, allowing for the unambiguous assignment of all protons and carbons in the molecule. uobasrah.edu.iq

In the ¹H NMR spectrum , the following characteristic signals are expected:

Olefinic Protons: Two distinct signals in the downfield region (δ 5.5-6.0 ppm) correspond to the two protons of the C=C double bond in the cyclopentene ring.

Allylic/Methine Proton: The proton on the carbon bearing the N-Boc group (C1) would appear as a multiplet, typically in the δ 4.0-4.5 ppm range, shifted downfield due to the adjacent nitrogen atom.

Allylic Methylene Protons: The protons on the carbon adjacent to the double bond will appear as multiplets in the δ 2.0-2.5 ppm region.

Boc Group Protons: A large, sharp singlet integrating to nine protons is observed in the upfield region (δ 1.4-1.5 ppm), which is highly characteristic of the magnetically equivalent methyl protons of the tert-butyl group. mdpi.com

N-H Proton: The carbamate N-H proton typically appears as a broad singlet or a doublet (if coupled to the C1 proton) in the δ 4.5-5.5 ppm range.

The ¹³C NMR spectrum provides complementary information:

Carbonyl Carbon: The carbonyl carbon of the Boc group resonates significantly downfield, typically around δ 155 ppm. mdpi.com

Olefinic Carbons: The two sp² carbons of the double bond are expected in the δ 130-140 ppm region.

Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group appears around δ 80 ppm. mdpi.com

Methine Carbon: The C1 carbon attached to the nitrogen atom is found in the δ 50-60 ppm range.

Boc Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group give a strong signal around δ 28 ppm. mdpi.com

It is worth noting that Boc-protected amines can sometimes exhibit peak broadening or duplication of signals in NMR spectra due to restricted rotation around the N-C(O) amide bond, leading to the presence of cis and trans rotamers. beilstein-journals.orgnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the entire molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.3 (3C) |

| -C (CH₃)₃ | - | ~80.0 |

| -C=O | - | ~155.0 |

| C1-H | ~4.2 (m, 1H) | ~55.0 |

| C2-H, C3-H | ~5.8 (m, 2H) | ~135.0 (2C) |

| C4-H₂, C5-H₂ | ~2.2-2.4 (m, 4H) | ~30-35 (2C) |

| N-H | ~5.0 (br s, 1H) | - |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in the solid state. For derivatives of Boc-aminocyclopentene that form suitable crystals, this technique can unequivocally establish the molecular conformation, including the puckering of the cyclopentene ring and the orientation of the Boc group.

X-ray analysis of related Boc-protected amino compounds has revealed several common structural features. researchgate.net The urethane moiety is generally found to be planar. rsc.orgrsc.org In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of an adjacent molecule, forming chains or more complex networks. researchgate.net

Analysis of a crystal structure would provide precise data on:

Bond Lengths and Angles: Confirming standard values for C-C, C=C, C-N, and C=O bonds. Studies on similar structures show that Boc substitution can influence the bond lengths within the nitrogen-containing substituent. rsc.orgrsc.org

Torsional Angles: Defining the conformation of the cyclopentene ring (e.g., envelope or twist conformation) and the rotational position of the Boc group relative to the ring.

Stereochemistry: Unambiguously confirming the relative and absolute stereochemistry in chiral derivatives.

Intermolecular Interactions: Detailing the hydrogen bonding and van der Waals forces that govern the crystal packing.

While a specific crystal structure for this compound may not be publicly available, the data from analogous structures provide a robust framework for understanding its likely solid-state conformation. nih.gov

Analysis of Chiroptical Properties

When this compound is prepared in an enantiomerically pure or enriched form, its chiroptical properties become a critical aspect of its characterization. These properties arise from the differential interaction of the chiral molecule with plane-polarized and circularly polarized light.

Specific Rotation ([α]) is the measurement of the rotation of plane-polarized light by a solution of the chiral compound. It is a fundamental physical constant for a chiral molecule and is reported at a specific wavelength (usually the sodium D-line, 589 nm), temperature, concentration, and solvent. The sign (+ or -) and magnitude of the specific rotation are used to characterize a specific enantiomer.

Circular Dichroism (CD) Spectroscopy provides more detailed stereochemical information. CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum contains positive or negative peaks, known as Cotton effects, which are associated with the electronic transitions within the molecule's chromophores (e.g., the C=C double bond and the carbonyl group of the carbamate). The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of atoms around the stereocenter and can be used to assign the absolute configuration of the molecule, often with the aid of computational calculations. nih.govresearchgate.net For enantiopure Boc-aminocyclopentene systems, the analysis of CD spectra is a powerful tool for confirming enantiopurity and assigning absolute stereochemistry. nih.gov

Computational and Theoretical Investigations of Boc Aminocyclopentene Structures and Reactivity

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and flexibility of 1-N-boc-amino-2-cyclopentene, which are critical determinants of its chemical behavior.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and energetics of organic molecules. For derivatives and analogues of this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov These studies reveal the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity.

Table 1: Representative Calculated Electronic Properties of a Boc-Protected Aminocyclopentene Derivative

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Note: These values are representative and based on DFT calculations of structurally similar compounds.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry is a valuable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as additions to the double bond or substitutions at the amino group, computational studies can help to elucidate the stepwise mechanisms. For instance, in reactions like the Mitsunobu reaction, which has been used in the synthesis of related compounds, computational modeling can clarify the stereochemical outcome by comparing the energy barriers of different reaction pathways. researchgate.net These theoretical investigations can rationalize experimentally observed product distributions and guide the optimization of reaction conditions.

Analysis of Intramolecular and Intermolecular Interactions

The non-covalent interactions within and between molecules of this compound are crucial for its physical properties and its role in larger molecular assemblies.

The N-H group of the carbamate (B1207046) and the carbonyl oxygen of the Boc group in this compound are potential sites for hydrogen bonding. Intramolecularly, a hydrogen bond can form between the N-H donor and the π-system of the cyclopentene (B43876) double bond, a type of interaction that has been studied in similar cyclic amines. More commonly, these groups participate in intermolecular hydrogen bonding. In the solid state, these interactions can lead to the formation of well-defined supramolecular structures, such as chains or sheets. mdpi.com Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of these hydrogen bonds. nih.gov

Table 2: Typical Geometric Parameters for N-H···O Hydrogen Bonds in Boc-Protected Amino Compounds

| Parameter | Typical Range |

|---|---|

| D···A Distance | 2.8 - 3.2 Å |

| H···A Distance | 1.8 - 2.2 Å |

| D-H···A Angle | 150 - 180° |

D = Donor Atom (N), A = Acceptor Atom (O)

Q & A

Q. What are optimized synthetic routes for 1-N-Boc-amino-2-cyclopentene, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclopentene functionalization with Boc-protected amines. Key methods include:

- Ring-opening/functionalization : Cyclopentene derivatives are modified via nucleophilic substitution or condensation reactions. For example, Boc-protected amines can be introduced using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in dichloromethane) .

- Solvent effects : THF and dichloromethane are common solvents. THF may improve solubility of intermediates, while DCM enhances reaction rates in Boc-protection steps .

- Yield optimization : Catalytic Pd/C or palladium-based systems can reduce side reactions in stereospecific syntheses. Yields >85% are achievable with rigorous exclusion of moisture .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and cyclopentene proton coupling patterns (e.g., vinyl protons at δ 5.5–6.2 ppm) .

- HPLC-MS : Validates purity (>95%) and detects Boc-deprotection byproducts (e.g., free amine at m/z ~114) .

- X-ray crystallography : Resolves stereochemical ambiguities in enantiomeric forms (e.g., (1R,4R) vs. (1S,4S) configurations) .

Q. How should this compound be stored to ensure stability?

- Temperature : Store at –20°C in sealed, argon-purged vials to prevent Boc-group hydrolysis .

- Moisture control : Use molecular sieves (3Å) in storage containers to absorb residual water .

- Decomposition monitoring : Regular FT-IR analysis detects carbonyl band shifts (Boc C=O at ~1680 cm) indicative of degradation .

Advanced Research Questions

Q. How can stereochemical challenges in this compound synthesis be addressed?

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce enantioselectivity during cyclopentene functionalization .

- Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to equilibrate diastereomers and favor thermodynamically stable forms .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to guide catalyst selection .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Dose-response reevaluation : Reproduce assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .

- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific binding .

- Structural analogs : Compare activity of Boc-protected vs. deprotected analogs to confirm the role of the Boc group in bioactivity .

Q. How can computational methods predict the reactivity of this compound in complex systems?

- Molecular docking : AutoDock Vina simulates interactions with enzymatic active sites (e.g., cyclooxygenase-2) to prioritize synthetic targets .

- MD simulations : GROMACS models solvation effects and conformational flexibility in aqueous vs. lipid environments .

- QSAR modeling : Correlate Hammett σ values of substituents with reaction rates to design derivatives with tuned electrophilicity .

Q. What experimental designs mitigate side reactions during Boc deprotection?

- Acid selection : Trifluoroacetic acid (TFA) in DCM (1:10 v/v) minimizes cyclopentene ring-opening vs. HCl/dioxane .

- Temperature control : Deprotect at 0°C to reduce carbocation formation and subsequent rearrangements .

- In situ quenching : Add triethylsilane (TES) to scavenge TFA-generated carbocations .

Methodological Guidelines for Data Interpretation

Q. How should researchers validate conflicting spectral data for this compound?

- Cross-validate techniques : Compare NMR (Bruker 500 MHz), IR, and HRMS data with literature values .

- Spiking experiments : Add authentic samples to reaction mixtures to confirm peak assignments .

- Crystallographic validation : Resolve ambiguities in diastereomer ratios via single-crystal X-ray analysis .

Q. What protocols ensure reproducibility in biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.